Evidence Limitation Statement: No Published Direct Comparative Data Identified for CAS 1105688-08-1
Despite extensive searching of peer-reviewed literature, patent databases, and authoritative chemical registries, no published quantitative biological activity data (IC50, Ki, EC50, % inhibition, selectivity ratios, PK parameters) have been identified for 4-((5-((4-fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid (CAS 1105688-08-1). Furthermore, no head-to-head comparative studies exist between this compound and its closest structural analogs—including the 4-chloro, 4-bromo, 4-methyl, and unsubstituted phenyl variants at the 5-amino position—nor against the broader 5-arylidene-2,4-dioxothiazolidin-3-yl-methylbenzoic acid series whose PTP1B inhibitory activities (IC50 ~5.5–990 µM) and PPARγ transactivation data have been reported in independent publications [1][2]. The 4-fluorophenyl substitution is predicted to modulate electronic properties (Hammett σp = 0.062 for F vs. 0 for H, –0.17 for CH3, 0.23 for Cl) and lipophilicity (π = 0.14 for F vs. 0 for H, 0.56 for CH3, 0.71 for Cl), but without experimental validation, any differentiation claim remains speculative.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | 5-Arylidene analogs: PTP1B IC50 range 5.5 µM (CHEMBL392379) to 990 µM (CHEMBL235595) [2][3]; PPARγ transactivation EC50 ~4.95 µM for representative TZD analogs [4] |
| Quantified Difference | Not calculable—complete data absence for target compound |
| Conditions | N/A — no assays reported for CAS 1105688-08-1 |
Why This Matters
Procurement decisions for CAS 1105688-08-1 currently cannot be guided by published comparative performance data; users must generate compound-specific data de novo or procure based on structural design rationale rather than validated differentiation.
- [1] Maccari, R.; Ottanà, R.; Ciurleo, R.; et al. 5-Arylidene-2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry Letters 2007, 17 (14), 3886-3891. View Source
- [2] BindingDB Entry BDBM50214535. CHEMBL392379: (Z)-4-((5-(naphthalen-1-ylmethylene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid. IC50 data for human PTP1B (5.50E+3 nM), yeast LMW-PTP (9.90E+4 nM), human LMW-PTP IF1 (1.22E+5 nM). View Source
- [3] BindingDB Entry BDBM50214527. CHEMBL235595: 4-((5-(4-(benzyloxy)benzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid. IC50: 400 nM for human protein-tyrosine phosphatase beta. View Source
- [4] PMC Table 2. Human PPAR-γ transactivation assay data: p-halogenated phenyl substituted thiazole derivative (28f) EC50 = 4.95 µM; rosiglitazone ~10-fold activation. NLM/NCBI, 2022. View Source
